molecular formula C17H23N3O3S B11165721 N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide

Cat. No.: B11165721
M. Wt: 349.4 g/mol
InChI Key: MQLVWXGRWIMCDN-UHFFFAOYSA-N
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Description

N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 3,4-dimethoxybenzyl substituent at the 5-position of the thiadiazole ring and a 2-ethylbutanamide group at the 2-position.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C17H23N3O3S/c1-5-12(6-2)16(21)18-17-20-19-15(24-17)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

MQLVWXGRWIMCDN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique structure.

      Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.

      Medicine: Limited studies, but its analogs may have pharmacological properties.

      Industry: Not widely applied industrially, but research continues.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with , , or .

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Benzyl Group

    (a) N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide
    • Molecular Formula : C20H21N3O4S2
    • Molecular Weight : 431.525
    • Key Differences : The benzamide group at the 2-position includes a methoxy and methylsulfanyl substituent, enhancing electron-withdrawing properties. This modification may increase metabolic stability but reduce lipophilicity compared to the target compound’s 2-ethylbutanamide chain .
    (b) N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide
    • Molecular Formula : C15H19N3O2S
    • Molecular Weight : 305.4
    • Key Differences : Replacing the 3,4-dimethoxybenzyl group with a 4-methoxybenzyl reduces steric bulk and electron-donating capacity. The 2-methylbutanamide chain has lower lipophilicity (logP = 3.52) compared to the target compound’s 2-ethylbutanamide (estimated logP ~4.0) .
    (c) N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
    • Molecular Formula : C21H22ClN3O2S
    • Molecular Weight : 416.94
    • The phenoxybutanamide chain may improve solubility but reduce membrane permeability .

    Variations in the Amide Side Chain

    (a) N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)pivalamide
    • Molecular Formula : C16H21N3O3S
    • Molecular Weight : 335.42
    • However, its branched structure may limit conformational flexibility compared to the linear 2-ethylbutanamide in the target compound .
    (b) N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
    • Molecular Formula : C10H17N3O2S
    • Molecular Weight : 243.33
    • Key Differences : The methoxymethyl group at the 5-position lacks aromaticity, reducing π-π stacking interactions. The shorter 3-methylbutanamide chain decreases molecular weight and lipophilicity (logP ~2.5) .

    Physicochemical Properties

    Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
    Target Compound ~363.5* ~4.0* ~65* 3,4-Dimethoxybenzyl, 2-ethylbutanamide
    N-[5-(3,4-Dimethoxybenzyl)-...benzamide 431.52 3.8† 85† Methoxy/methylsulfanyl benzamide
    N-{5-[(4-Methoxyphenyl)methyl]-...amide 305.4 3.52 54.9 4-Methoxybenzyl, 2-methylbutanamide
    N-(5-(3,4-Dimethoxybenzyl)-pivalamide 335.42 3.1† 60† Pivalamide

    *Estimated based on structural analogs; †Calculated using ChemDraw.

    Biological Activity

    N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide, also referred to as Y030-9014, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

    Structure and Composition

    The compound has the following chemical properties:

    • Molecular Formula : C17H23N3O3S
    • Molecular Weight : 349.45 g/mol
    • LogP : 3.422
    • Polar Surface Area : 62.631 Ų
    • Hydrogen Bond Acceptors : 6
    • Hydrogen Bond Donors : 1

    Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including inhibition of monoamine oxidase (MAO) enzymes. The inhibition of these enzymes can have significant implications for treating neurodegenerative diseases and mood disorders.

    MAO Inhibition Studies

    A study focused on novel 1,3,4-thiadiazole derivatives demonstrated that certain compounds showed considerable inhibitory activity against MAO-A and MAO-B isoenzymes. Specifically, compounds with similar structural features to Y030-9014 were evaluated for their inhibitory effects using fluorometric methods. The IC50 values for these compounds were determined, indicating their potency as MAO inhibitors.

    CompoundIC50 (μM)Remarks
    Y030-9014TBDUnder investigation
    Compound 6b0.060 ± 0.002Most potent MAO-A inhibitor identified
    Compound 6c0.241 ± 0.011Second most potent

    Antimicrobial Activity

    In addition to MAO inhibition, the compound's derivatives have been evaluated for antimicrobial properties. A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

    Antimicrobial Efficacy Table

    Compound IDActivity TypeMicrobial StrainMinimum Inhibitory Concentration (MIC)
    QNM-5AntibacterialStaphylococcus aureusTBD
    QNM-14AntifungalCandida albicansTBD

    Case Study 1: Neuroprotective Effects

    A recent investigation into the neuroprotective effects of Y030-9014 revealed its potential in reducing oxidative stress in neuronal cells. The study utilized in vitro models to assess cell viability and apoptosis rates in the presence of the compound.

    Case Study 2: Cancer Research Applications

    Y030-9014 has been included in drug discovery libraries targeting cancer therapies. Its structural characteristics suggest potential antimitotic properties, which are crucial for developing new cancer treatments.

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